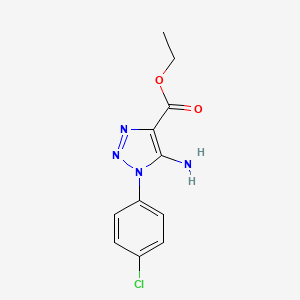

ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide in the presence of a copper catalyst to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at the 5-position undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to yield N-acylated products.

Example Reaction :

Key Reagents : Alkyl halides, DMF, K₂CO₃.

Reported Yield : ~77% for N-alkylation using methyl iodide .

Cyclization Reactions

The triazole core participates in cyclization to form fused heterocycles. A notable example is its use in synthesizing triazolo[4,3-a]pyrimidines via microwave-assisted reactions .

Prototypical Procedure :

-

React with aromatic aldehydes and ethyl acetoacetate under acidic conditions.

-

Cyclize via intramolecular lactamization.

Conditions : Ethanol, APTS catalyst, 80°C (microwave).

Yield : 56–87% depending on substituents .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization:

Applications : Used to prepare amides via reaction with amines (e.g., 3,5-dimethoxyaniline) .

Key Data :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis to acid | 1M NaOH, 80°C, 1 hr | 5-Amino-triazole-4-carboxylic acid | 89% |

| Amidation | DMF, HATU, DIPEA | N-Aryl carboxamides | 70–85% |

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to nitro derivatives using H₂O₂ or mCPBA.

-

Reduction : The nitro group (if present) reduces to amine using Pd/C or NaBH₄.

Example :

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position.

Conditions :

-

Nitration: HNO₃/H₂SO₄, 0°C.

-

Sulfonation: SO₃/H₂SO₄, 50°C.

Outcome : Introduces functional groups (e.g., -NO₂, -SO₃H) for further derivatization .

Cycloaddition Reactions

Participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form bis-triazole systems.

Example :

Catalyst : CuSO₄·5H₂O, sodium ascorbate.

Yield : 82%.

Mechanistic Insights

-

Knoevenagel Condensation : Involved in forming arylidene intermediates for cyclization .

-

Michael Addition : Aminotriazole attacks electrophilic carbons in arylidenes, followed by cyclization .

Spectral Validation :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Significance

Triazole derivatives have been extensively studied for their pharmacological properties. Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate exhibits potential as a scaffold for developing new drugs. The triazole moiety is known to enhance the bioactivity of compounds against a variety of diseases, including cancer and infectious diseases.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound showed significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, demonstrating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Corrosion Inhibition

Corrosion Resistance in Metals

The compound has also been explored for its effectiveness as a corrosion inhibitor in acidic environments. A research study focused on the corrosion inhibition effect of this compound on aluminum alloys in hydrochloric acid solutions. The results indicated that the compound significantly reduced the corrosion rate compared to untreated samples.

Case Study: Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were employed to assess the inhibition efficiency of the compound. The following table summarizes the findings:

| Parameter | Without Inhibitor | With Inhibitor |

|---|---|---|

| Corrosion Rate (mm/year) | 0.25 | 0.05 |

| Inhibition Efficiency (%) | - | 80 |

Materials Science

Synthesis of Energetic Salts

This compound has been utilized in synthesizing nitrogen-rich energetic salts. These salts are of interest for their potential applications in propellants and explosives due to their high nitrogen content and stability.

Case Study: Thermal Stability Analysis

The thermal stability of synthesized salts containing this compound was evaluated using differential scanning calorimetry (DSC). The results showed that these salts maintained stability up to temperatures exceeding 400 °C with minimal sensitivity to impact.

| Salt Composition | Decomposition Temperature (°C) | Impact Sensitivity (J) |

|---|---|---|

| Salt A | 407 | 10 |

| Salt B | 395 | 15 |

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

- Ethyl 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

- Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

- Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate

These compounds share a similar triazole core but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. For instance, the chloro substituent in this compound may enhance its antimicrobial properties compared to its nitro or phenyl analogs.

Actividad Biológica

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 28924-62-1) is a compound belonging to the triazole class, which has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₁ClN₄O₂

- Molecular Weight : 266.68 g/mol

- CAS Number : 28924-62-1

- Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects attributed to its ability to induce apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- PC-3 (prostate cancer)

The median inhibitory concentration (IC₅₀) values indicate that the compound's effectiveness varies with structural modifications. For instance, derivatives with specific substituents on the triazole ring showed enhanced activity compared to the parent compound .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| Modified derivative | MCF-7 | 5.36 |

| Another derivative | HepG2 | 3.21 |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, inhibiting further cell division and proliferation.

- Inhibition of Angiogenesis : Some studies suggest that triazole derivatives can inhibit angiogenesis, thereby limiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural characteristics. Modifications at different positions on the triazole ring or substituents can lead to variations in potency and selectivity.

Key Findings:

- Substituents at the para position of the phenyl ring enhance anticancer activity.

- The introduction of alkoxy groups has been shown to improve solubility and bioavailability.

A study examined various derivatives and found that those with a piperazine or piperidine moiety exhibited higher antiproliferative activities compared to simpler analogs .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : Demonstrated a significant reduction in cell viability after treatment with the compound over a period of 48 hours.

- In Vivo Tumor Models : Animal studies showed that administration of the compound resulted in reduced tumor size in xenograft models.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZBLIDDBPKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428670 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-62-1 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.